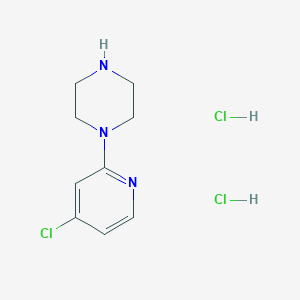

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-chloropyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDRXEBHTTXSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride typically involves the reaction of 4-chloro-2-pyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antidepressant Activity: Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study demonstrated that 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride influences serotonin receptors, which are crucial in mood regulation.

- Antipsychotic Properties: This compound has been investigated for its potential antipsychotic effects. It acts as a dopamine receptor antagonist, showing promise in the treatment of schizophrenia.

-

Pharmacology

- Receptor Modulation: The compound has been studied for its ability to modulate various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are vital for developing new therapeutic agents targeting neurological disorders.

- Enzyme Inhibition: It has been explored as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

-

Material Science

- Polymer Synthesis: this compound serves as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improved performance in various applications.

- Nanomaterials Development: The compound is being researched for its role in creating nanomaterials with unique electronic properties, potentially useful in electronic devices and sensors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models when treated with the compound. |

| Study B | Antipsychotic Activity | Showed efficacy in reducing psychotic symptoms comparable to existing antipsychotic medications. |

| Study C | Polymer Applications | Developed a new polymer composite that exhibited superior mechanical properties due to the addition of the compound. |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The 4-chloropyridinyl group in the target compound may confer distinct receptor binding compared to aryl-substituted analogues (e.g., Trimetazidine’s trimethoxybenzyl enhances vasodilation, while meclizine’s chlorophenyl-benzyl drives antihistaminic effects).

- Neurotransmitter Modulation : GBR 12783’s bulky substituents enable potent dopamine reuptake inhibition, unlike smaller aryl groups in serotonin-targeting analogues .

Physicochemical Properties

Key Observations:

- Salt Forms : All compounds exhibit improved solubility via dihydrochloride formation.

- Thermal Stability : 1-(4-Methoxyphenyl)piperazine dihydrochloride decomposes at 240°C, suggesting similar thermal sensitivity in other aryl-substituted derivatives .

Biological Activity

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H12ClN3·2HCl

- CAS Number : 1187932-16-6

- Molecular Weight : 239.17 g/mol

This compound features a piperazine ring substituted with a 4-chloro-pyridine moiety, which is significant for its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Receptor Modulation : It acts as an antagonist at sigma receptors (σ1 and σ2), which are implicated in various neurological processes. The compound has shown promising results in enhancing analgesic effects when combined with opioid agonists, indicating its potential in pain management therapies .

- Histamine Receptor Interaction : It has been studied for its interaction with histamine H3 receptors, which play a role in neurotransmitter release and modulation of synaptic transmission. This interaction suggests potential applications in treating cognitive disorders .

Antinociceptive Activity

Research indicates that this compound possesses significant antinociceptive properties. In animal models, it has demonstrated the ability to reduce pain responses, particularly when used alongside opioid analgesics . This synergistic effect highlights its potential for developing new pain management therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, although detailed mechanisms and broader spectrum efficacy require further investigation .

Case Study: Pain Management

In a study involving the administration of this compound in combination with loperamide (an opioid), researchers found that the combination significantly enhanced pain relief compared to either agent alone. This finding underscores the compound's potential role as an adjunct therapy in chronic pain management .

Comparative Studies

A comparative analysis of various piperazine derivatives indicated that those containing the 4-chloro-pyridine substituent exhibited superior binding affinity to sigma receptors compared to other structural analogs. The binding affinity values suggest that structural modifications can significantly influence biological activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chloro-pyridin-2-yl)-piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 4-chloropyridine derivatives and piperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl. For example, similar piperazine derivatives are synthesized by reacting 4-chloro-nitrobenzene with substituted piperazines at 40–70°C in THF, achieving yields of 44–55% after purification via reversed-phase chromatography .

- Key Variables : Temperature (40–70°C), solvent (THF, dichloromethane), and purification methods (e.g., acetonitrile/water gradients with 0.1% TFA) critically affect purity. Sonication is sometimes employed to homogenize reaction mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-) confirm substituent positions and proton environments, as demonstrated for analogous piperazine-carbothioamide derivatives .

- HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., observed 328.1597 vs. calculated 328.1590 for CHNS) .

- HPLC : Reversed-phase chromatography with TFA modifiers ensures >95% purity, a standard for pharmacological studies .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile : Piperazine derivatives are sensitive to hydrolysis under extreme pH. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride degrades in acidic/basic conditions, forming N-oxides or amine byproducts .

- Storage Recommendations : Store in dry, airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to receptors (e.g., phosphoglycerate dehydrogenase), leveraging crystal structures from databases like PDB .

- Quantum Chemical Calculations : Employ density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity .

- Case Study : Piperazine-thiourea inhibitors were optimized using docking scores and free-energy perturbation (FEP) calculations to enhance binding to human PHGDH .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Approaches :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., H-labeled competitors) to validate target specificity, as seen in studies of piperazine-based nicotinic acetylcholine receptor modulators .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify confounding variables (e.g., assay conditions, cell lines) .

- Example : Discrepancies in antifungal activity of similar compounds were attributed to differences in fungal membrane permeability .

Q. How can researchers design derivatives to enhance pharmacokinetic properties while retaining bioactivity?

- Derivatization Strategies :

- Functional Group Addition : Introduce trifluoromethyl groups (as in NCT-502) to improve metabolic stability .

- Salt Formation : Dihydrochloride salts enhance aqueous solubility, critical for in vivo studies .

- Experimental Validation : Test analogues in vitro (e.g., hepatic microsome stability assays) and in vivo (e.g., murine models) to optimize ADME profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.